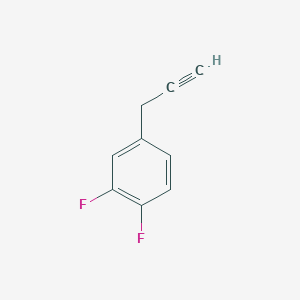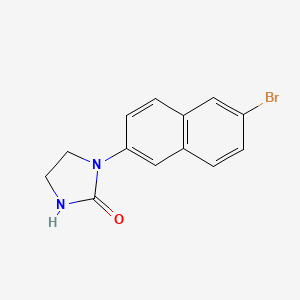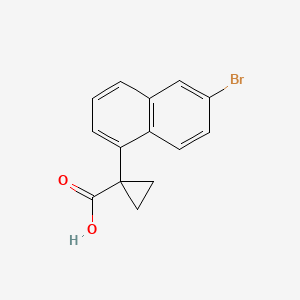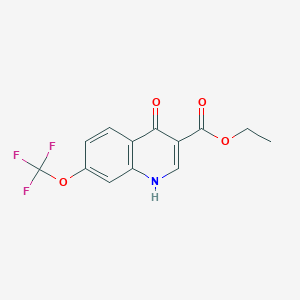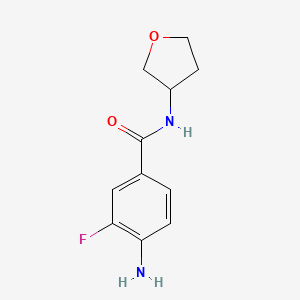
Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-propanoate is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of a trifluoroethoxy group attached to an ethanol backbone, making it a valuable substance in both industrial and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-propanoate typically involves the reaction of ethanol with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures high efficiency and consistency in the production process. Quality control measures are implemented to ensure that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-propanoate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-butanoate
- Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-pentanoate
- Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-hexanoate
Uniqueness
Ethanol, 2-(2,2,2-trifluoroethoxy)-, 1-propanoate stands out due to its specific trifluoroethoxy group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability.
Propiedades
| 263164-53-0 | |
Fórmula molecular |
C7H11F3O3 |
Peso molecular |
200.16 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroethoxy)ethyl propanoate |
InChI |
InChI=1S/C7H11F3O3/c1-2-6(11)13-4-3-12-5-7(8,9)10/h2-5H2,1H3 |
Clave InChI |
YIWBFABQZOMANH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCCOCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)
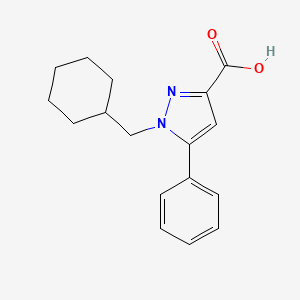
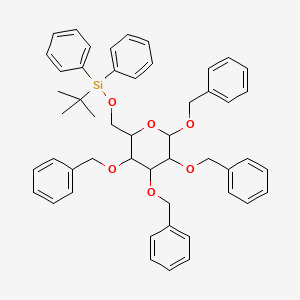
![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)
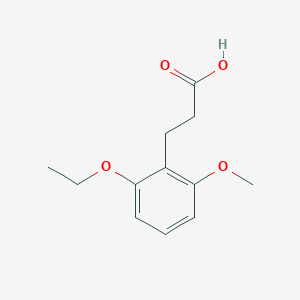
![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
